molecular formula C5H9NO5S B13428099 (2R)-2-acetamido-3-sulfinopropanoic acid

(2R)-2-acetamido-3-sulfinopropanoic acid

Katalognummer: B13428099
Molekulargewicht: 195.20 g/mol
InChI-Schlüssel: OLDOHNVNKOLFSP-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-acetamido-3-sulfinopropanoic acid is a chiral compound with significant importance in various scientific fields It is characterized by its unique structure, which includes an acetamido group and a sulfinyl group attached to a propanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-acetamido-3-sulfinopropanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the resolution of racemic mixtures using chiral resolving agents. Another approach involves the use of asymmetric synthesis, where chiral catalysts or reagents are employed to produce the desired enantiomer directly .

Industrial Production Methods

Industrial production of this compound often involves large-scale resolution techniques or asymmetric synthesis. These methods are optimized for high yield and purity, ensuring that the compound meets the necessary standards for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-acetamido-3-sulfinopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(2R)-2-acetamido-3-sulfinopropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals .

Wirkmechanismus

The mechanism of action of (2R)-2-acetamido-3-sulfinopropanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2R)-2-acetamido-3-sulfinopropanoic acid is unique due to its specific stereochemistry and the presence of both acetamido and sulfinyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Eigenschaften

Molekularformel

C5H9NO5S

Molekulargewicht

195.20 g/mol

IUPAC-Name

(2R)-2-acetamido-3-sulfinopropanoic acid

InChI

InChI=1S/C5H9NO5S/c1-3(7)6-4(5(8)9)2-12(10)11/h4H,2H2,1H3,(H,6,7)(H,8,9)(H,10,11)/t4-/m0/s1

InChI-Schlüssel

OLDOHNVNKOLFSP-BYPYZUCNSA-N

Isomerische SMILES

CC(=O)N[C@@H](CS(=O)O)C(=O)O

Kanonische SMILES

CC(=O)NC(CS(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.